1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4S2/c1-3-24-9-11-25(12-10-24)19(18-8-5-13-27-18)15(2)22-20(26)23-17-7-4-6-16(21)14-17/h4-8,13-15,19H,3,9-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZMXGMTVNCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, it can be reacted with a suitable alkylating agent to introduce the thiophen-2-yl group.
Addition of the Propan-2-yl Group: The intermediate can then be further reacted with a propan-2-yl halide under basic conditions.
Thiourea Formation: Finally, the intermediate is reacted with 3-fluorophenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The piperazine and thiophene groups could facilitate binding to specific molecular targets, while the fluorophenyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Thiourea Derivatives
Key Observations:
Substituent Diversity: The target compound’s 3-fluorophenyl group contrasts with chlorophenyl () and perfluorophenyl (). The 4-ethylpiperazine moiety introduces basicity and solubility, a feature absent in bicyclic () or cyclohexyl () analogs, which may limit their aqueous solubility .
Heterocyclic Influence: Thiophen-2-yl is shared with and . This sulfur-containing heterocycle contributes to metabolic stability and π-stacking interactions, but its placement on a flexible propan-2-yl backbone (target compound) vs. a rigid pyrimidine () may alter conformational dynamics .
Hypothesized Pharmacological Profiles
- Target Compound : The 4-ethylpiperazine group may enhance solubility and CNS penetration, while the 3-fluorophenyl-thiourea could target fluorophobic enzyme pockets (e.g., kinases). Thiophen-2-yl might reduce oxidative metabolism .
- ’s Perfluorophenyl Analogs : The perfluorophenyl group’s strong electron-withdrawing nature may favor interactions with cationic residues (e.g., lysine or arginine) in enzymatic active sites, but poor solubility could limit bioavailability .
- ’s Pyrimidine Analogs : Rigid pyrimidine cores may improve binding affinity but reduce adaptability to conformational changes in target proteins .
Biological Activity
The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(3-fluorophenyl)thiourea is a member of the thiourea class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings.
Chemical Structure
The compound's structure features a thiourea moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets. The presence of a piperazine ring and a thiophene substituent may enhance its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various thiourea derivatives have shown effectiveness against Gram-positive bacteria and fungi. In particular, compounds with halogen substitutions have been noted for their enhanced activity against Staphylococcus aureus and Candida albicans .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.22 |
| 2 | Candida albicans | 0.25 |
Anticancer Activity
Thiourea derivatives have also been explored for their anticancer potential. Notably:
- Compounds have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those associated with pancreatic and breast cancers . The mechanisms of action often involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 3 |
| Pancreatic Cancer | 10 |
| Prostate Cancer | 14 |
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy:
- Recent findings indicate that certain derivatives possess strong reducing potential against free radicals, with IC50 values as low as 52 µg/mL in ABTS assays . This suggests their potential role in mitigating oxidative stress-related conditions.
Case Studies
Several case studies highlight the efficacy of thiourea derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiourea compounds against Staphylococcus aureus, revealing that modifications in the substituents significantly impacted their antimicrobial potency, with some derivatives exhibiting synergistic effects when combined with conventional antibiotics like Ciprofloxacin .
- Anticancer Mechanisms : Another investigation focused on the anticancer effects of thiourea derivatives on human leukemia cell lines, demonstrating significant cytotoxicity with IC50 values as low as 1.50 µM , indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. Answer :
- NMR Spectroscopy : 1H/13C NMR to verify substituent integration (e.g., ethylpiperazine CH2 at δ 2.3–2.6 ppm, thiophene protons at δ 6.9–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error; fragmentation patterns to validate the thiourea backbone.
- FT-IR : Detect thiourea C=S stretch (~1250 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced: How should structure-activity relationship (SAR) studies be designed to improve metabolic stability?
Q. Answer :
- Substituent Variation : Systematically replace the 3-fluorophenyl group with electron-withdrawing (e.g., Cl, CF3) or bulky substituents to block cytochrome P450 oxidation .
- Isosteric Replacement : Substitute the thiophene ring with furan or pyridine to alter electron density and metabolic pathways.
- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
Basic: What in vitro assays are suitable for initial biological activity screening?
Q. Answer :
- Receptor Binding Assays : Radioligand displacement (e.g., [3H]spiperone for dopamine receptors) to determine IC50 values.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
- Cytotoxicity Screening : MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM .
Advanced: How can crystallography resolve discrepancies in proposed molecular conformations?
Q. Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH) and solve the structure to confirm stereochemistry and intramolecular H-bonding (e.g., thiourea NH to piperazine N) .
- Comparative Analysis : Overlay crystallographic data with DFT-optimized geometries (B3LYP/6-31G*) to validate computational models.
- Challenge : Address poor crystal quality by screening crystallization additives (e.g., PEG 4000) .
Basic: What formulation strategies enhance aqueous solubility for in vivo studies?
Q. Answer :
- Co-Solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or DMSO/PEG 400 mixtures .
- Salt Formation : React the piperazine moiety with HCl or citric acid to improve hydrophilicity.
- Nanoformulation : Prepare liposomal suspensions (e.g., DSPC/cholesterol) for sustained release .
Advanced: How can conflicting bioactivity data between assays be reconciled?
Q. Answer :
- Orthogonal Assays : Compare SPR (binding affinity) with functional assays (e.g., cAMP accumulation for GPCR targets) to distinguish binding vs. efficacy .
- Buffer Optimization : Assess pH and ion effects (e.g., Mg2+ concentration in kinase assays) on activity.
- Statistical Analysis : Apply Bland-Altman plots to evaluate inter-assay variability .
Basic: What safety profiling is required before advancing to animal studies?
Q. Answer :
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- hERG Inhibition : Patch-clamp assays to measure IC50 for cardiac potassium channels (risk threshold: >10 µM) .
- Acute Toxicity : Zebrafish embryo assay (LC50 at 24–48 hpf) as a preliminary in vivo model .
Advanced: How can machine learning predict off-target interactions for this compound?
Q. Answer :
- Data Curation : Train models on ChEMBL bioactivity data for thiourea derivatives and piperazine-containing drugs.
- Feature Selection : Include molecular descriptors (e.g., LogP, topological polar surface area) and interaction fingerprints .
- Validation : Use k-fold cross-validation and external test sets (e.g., PubChem BioAssay data) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
